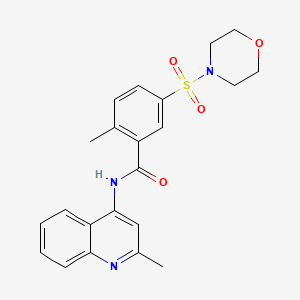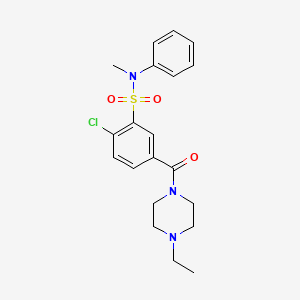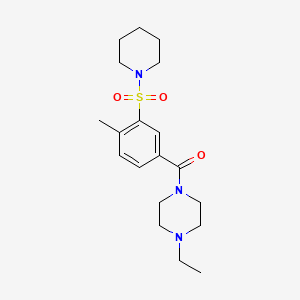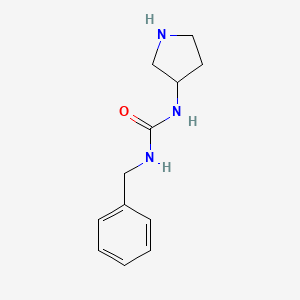![molecular formula C17H18N4 B7464976 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. PDP is a small molecule that has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to interact with multiple targets in the brain. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been shown to interact with the serotonin transporter, which is involved in the regulation of mood and anxiety. Additionally, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to interact with the sigma-1 receptor, which is involved in the regulation of neuroplasticity and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine are complex and depend on the specific target it interacts with. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase dopamine release in the striatum, which is involved in the regulation of movement. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been shown to increase serotonin levels in the brain, which is involved in the regulation of mood and anxiety. Additionally, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase neuroplasticity and cell survival, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its high potency and selectivity for its targets. This makes it a useful tool for investigating the role of specific targets in disease pathology. However, one of the limitations of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is its complex synthesis, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of interest is the development of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine as a therapeutic agent for the treatment of Parkinson's disease. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has shown promising results in preclinical studies as a potential treatment for the motor symptoms of Parkinson's disease. Another area of interest is the development of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine as a potential treatment for depression and anxiety disorders. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to increase serotonin levels in the brain, which is a target for current antidepressant medications. Finally, further research is needed to fully understand the mechanism of action of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process that starts with the reaction of 4-phenylpiperidine with ethyl 2-oxo-4-phenylbutyrate to form 4-(4-phenylpiperidin-1-yl)but-2-enoic acid ethyl ester. This intermediate is then subjected to a series of reactions, including cyclization and deprotection, to yield the final product, 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been the subject of numerous preclinical studies that have investigated its potential applications in drug development. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has been shown to have activity against various targets, including the dopamine D2 receptor, the serotonin transporter, and the sigma-1 receptor. 4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, depression, and anxiety disorders.
Propriétés
IUPAC Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-7-10-21(11-8-14)17-15-6-9-18-16(15)19-12-20-17/h1-6,9,12,14H,7-8,10-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUPYKQZMBLHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC=NC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)





![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

